molecular formula C9H7FOS B2559413 (6-Fluorobenzo[b]thiophen-2-yl)methanol CAS No. 212078-70-1

(6-Fluorobenzo[b]thiophen-2-yl)methanol

Cat. No.: B2559413
CAS No.: 212078-70-1
M. Wt: 182.21
InChI Key: QOLYISVQGDZBHS-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[b]thiophen-2-yl)methanol is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.21 g/mol. This compound is known for its wide range of applications in various fields of research and industry.

Preparation Methods

The synthesis of (6-Fluorobenzo[b]thiophen-2-yl)methanol typically involves the reaction of 6-fluorobenzo[b]thiophene with formaldehyde under specific conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

(6-Fluorobenzo[b]thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Common reagents used in substitution reactions include halogens and other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Fluorobenzo[b]thiophen-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of (6-Fluorobenzo[b]thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

(6-Fluorobenzo[b]thiophen-2-yl)methanol can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Chlorobenzo[b]thiophen-2-yl)methanol: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Biological Activity

(6-Fluorobenzo[b]thiophen-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7FOS
  • Molecular Weight : 182.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, which may facilitate better membrane permeability and interaction with target proteins.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[b]thiophene scaffold exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophenes have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1HeLa5.0Apoptosis induction
2MCF-73.5Cell cycle arrest
3A5494.2Inhibition of growth

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzo[b]thiophene ring significantly affect the biological activity of derivatives. For example, the introduction of electron-withdrawing groups at specific positions enhances anticancer potency.

Key Findings from SAR Studies:

  • Fluorination : The presence of fluorine at the 6-position increases potency against cancer cell lines.
  • Hydroxyl Substitution : Hydroxyl groups at the 2-position improve solubility and bioavailability.
  • Alkyl Chain Length : Optimal chain lengths enhance lipophilicity without compromising receptor binding.

Case Studies

  • Inhibition of Protein Kinases : A study demonstrated that certain derivatives of benzo[b]thiophenes inhibited protein kinases such as DYRK1A and CLK1, suggesting potential applications in targeting dysregulated signaling pathways in cancer.
    • Example Compound : A derivative with a methoxy group showed an IC50 value of 20 nM for CLK1 inhibition, indicating strong activity against this target .
  • Antimicrobial Efficacy : In another case study, this compound was tested against multidrug-resistant bacterial strains, showing promising results that could lead to new antimicrobial therapies .

Properties

IUPAC Name

(6-fluoro-1-benzothiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLYISVQGDZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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